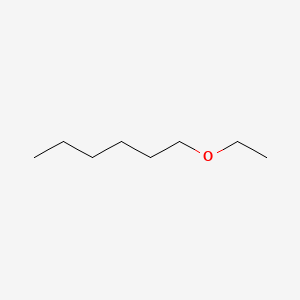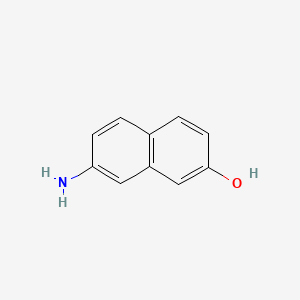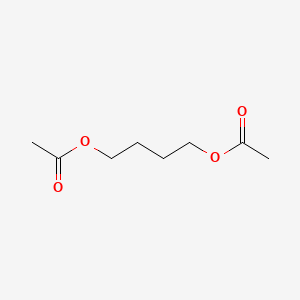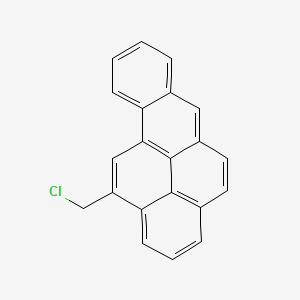![molecular formula C20H28ClNO4 B1202628 (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride CAS No. 66522-80-3](/img/structure/B1202628.png)
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a dimethoxyphenethyl group, and an amino butanol backbone. It has been studied for its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to form the phenoxy group.
Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of a dimethoxyphenethylamine with an appropriate intermediate to introduce the dimethoxyphenethyl group.
Formation of the Amino Butanol Backbone: This step involves the reaction of an appropriate butanol derivative with an amine to form the amino butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may include controlled temperature, pressure, and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: The compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol: This compound has a similar structure but differs in the stereochemistry of the amino butanol backbone.
DL-erythro-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)propan-2-ol: This compound has a similar structure but differs in the length of the carbon chain in the backbone.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
66522-80-3 |
|---|---|
Formule moléculaire |
C20H28ClNO4 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3;/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3;1H/t15-,18+;/m1./s1 |
Clé InChI |
RMUBONKMWLHHQV-CFILVAQYSA-N |
SMILES |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
SMILES isomérique |
C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
SMILES canonique |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
| 66522-80-3 | |
Synonymes |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















